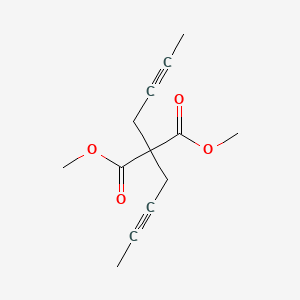

Dimethyl 2,2-di(but-2-yn-1-yl)malonate

Description

Historical Evolution and Fundamental Principles of Malonate Chemistry

The chemistry of malonate esters has a rich history, with the malonic ester synthesis being a classical and fundamental transformation taught in introductory organic chemistry. This venerable method allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The process typically involves the deprotonation of a dialkyl malonate with a suitable base to form the malonate anion, followed by nucleophilic substitution with an alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields the substituted acetic acid.

This fundamental principle of generating a stabilized carbanion has been expanded and refined over the decades, leading to a vast number of synthetic methodologies. The ability to introduce two distinct alkyl groups sequentially further enhances the synthetic utility of malonate esters, enabling the construction of intricate carbon skeletons.

The Significance of Alkynylated Malonates as Versatile Synthetic Intermediates

The introduction of unsaturated functionalities, such as alkynes, into the malonate framework gives rise to alkynylated malonates, a class of compounds with immense synthetic potential. These molecules are bifunctional, possessing both the nucleophilic character of the malonate core and the rich reactivity of the carbon-carbon triple bond. Alkynes are known to participate in a plethora of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and hydrations, among others.

The presence of one or more alkyne moieties in a malonate ester opens up avenues for complex intramolecular reactions, allowing for the rapid construction of cyclic and polycyclic systems. These transformations are often catalyzed by transition metals, such as gold or rhodium, which can activate the alkyne towards nucleophilic attack. The strategic placement of alkyne groups on the malonate scaffold allows for precise control over the formation of new ring systems, making alkynylated malonates highly valuable intermediates in target-oriented synthesis. For instance, dialkynyl malonates have been shown to undergo gold(I)-catalyzed spirodilactonization to produce complex spirocyclic compounds. semanticscholar.org

Structural Characteristics and Unique Reactivity Profiles of Dimethyl 2,2-di(but-2-yn-1-yl)malonate

This compound is a specific example of a dialkylated malonate ester, featuring two but-2-yn-1-yl substituents on the α-carbon. This structure possesses several key features that dictate its chemical behavior.

Structural Characteristics:

Quaternary α-Carbon: The central carbon atom of the malonate moiety is fully substituted, bearing two methyl ester groups and two but-2-yn-1-yl chains. This quaternary center is a common feature in many complex natural products and bioactive molecules.

Dimethyl Ester Groups: The two methyl ester groups are responsible for the activation of the (now absent) α-protons in the precursor and serve as handles for further synthetic manipulations. They can be hydrolyzed to the corresponding dicarboxylic acid or converted into other functional groups.

Two Internal Alkyne Moieties: The presence of two but-2-yn-1-yl groups introduces two internal carbon-carbon triple bonds into the molecule. The internal nature of these alkynes (disubstituted) influences their reactivity compared to terminal alkynes.

Unique Reactivity Profiles:

While no specific research has been published on the reactivity of this compound, its reactivity can be inferred from the behavior of its constituent functional groups and analogous structures.

Intramolecular Cyclizations: The proximity of the two butynyl chains suggests a high propensity for intramolecular reactions. Upon activation of the alkyne moieties by a suitable transition metal catalyst, one alkyne could act as a nucleophile towards the other, leading to the formation of cyclic or bicyclic structures. The length and flexibility of the tether between the two alkynes will play a crucial role in determining the regioselectivity and stereoselectivity of such cyclizations.

Functionalization of the Alkyne Groups: The internal alkyne units can undergo a variety of transformations characteristic of carbon-carbon triple bonds. These include, but are not limited to, hydrogenation to the corresponding alkenes or alkanes, halogenation, and participation in cycloaddition reactions such as the Diels-Alder reaction (if suitably activated) or [2+2+2] cycloadditions.

Modification of the Ester Groups: The dimethyl ester functionalities can be hydrolyzed to the diacid, which can then be decarboxylated or converted to other derivatives such as amides or anhydrides.

Below is a table summarizing the key properties of this compound, largely inferred from its structure.

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 266.30 g/mol |

| IUPAC Name | Dimethyl 2,2-di(but-2-yn-1-yl)propanedioate |

| Key Functional Groups | 2 x Methyl Ester, 2 x Internal Alkyne |

| Chirality | Achiral |

Research Landscape and Future Directions for this compound

The current research landscape for this compound itself appears to be unexplored. However, the broader field of dialkynyl malonate chemistry is an active area of investigation. The synthetic community is continuously seeking new ways to leverage the unique reactivity of such densely functionalized molecules.

Future Directions:

Exploration of Intramolecular Reactions: A systematic investigation into the intramolecular cyclization reactions of this compound and related compounds under various catalytic conditions (e.g., using gold, platinum, rhodium, or palladium catalysts) could lead to the discovery of novel and efficient routes to complex cyclic scaffolds.

Application in Materials Science: The rigid, rod-like nature of the butynyl groups suggests that this molecule and its derivatives could serve as building blocks for novel polymers or functional materials with interesting electronic or photophysical properties. Polymerization through the alkyne moieties could lead to cross-linked materials with defined architectures.

Synthesis of Biologically Active Molecules: The cyclic structures that can potentially be accessed from this compound may serve as cores for the synthesis of new pharmaceutical agents. The alkyne functional groups also offer handles for the introduction of further diversity through click chemistry or other alkyne-specific transformations.

Development of Asymmetric Variants: The synthesis of chiral versions of this molecule, for instance, through enantioselective alkylation of a monosubstituted malonate, would open up avenues for the asymmetric synthesis of complex chiral products.

Structure

2D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

dimethyl 2,2-bis(but-2-ynyl)propanedioate |

InChI |

InChI=1S/C13H16O4/c1-5-7-9-13(10-8-6-2,11(14)16-3)12(15)17-4/h9-10H2,1-4H3 |

InChI Key |

ZCPCGZQWOHHKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(CC#CC)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2,2 Di but 2 Yn 1 Yl Malonate

Established Approaches for the Synthesis of Dialkynylated Malonates

The traditional synthesis of dialkynylated malonates, including Dimethyl 2,2-di(but-2-yn-1-yl)malonate, heavily relies on the nucleophilic character of the malonic ester. These methods are well-documented and form the foundation for more contemporary synthetic routes.

Alkylation Strategies Utilizing Dimethyl Malonate as a Precursor

The cornerstone of dialkynylated malonate synthesis is the alkylation of dimethyl malonate. This process leverages the acidity of the α-protons of the malonate, which can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent.

The general reaction scheme involves the reaction of dimethyl malonate with a base, followed by the addition of an alkyl halide. The choice of base is critical and often dictates the efficiency of the reaction. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate. The reactivity of the alkyl halide also plays a significant role, with iodides and bromides being more reactive than chlorides.

Stepwise Introduction of Butynyl Moieties

The synthesis of this compound typically proceeds in a stepwise fashion. The first butynyl group is introduced by reacting dimethyl malonate with one equivalent of a but-2-yn-1-yl halide (e.g., 1-bromo-2-butyne) in the presence of a base. This results in the formation of mono-alkynylated dimethyl malonate.

A second deprotonation at the α-carbon, followed by the addition of a second equivalent of the but-2-yn-1-yl halide, yields the desired dialkynylated product. This stepwise approach allows for the controlled introduction of the alkyl groups and can be adapted to synthesize unsymmetrical dialkylated malonates by using different alkylating agents in each step. A patent for the synthesis of dimethyl n-butylmalonate describes a similar stepwise addition of the alkylating agent to improve the conversion rate of dimethyl malonate. google.com

Novel and Optimized Synthetic Routes

While the traditional methods are robust, ongoing research focuses on improving the efficiency, yield, and environmental footprint of these syntheses. These novel approaches often involve the development of new protocols and the exploration of catalytic systems.

Development of Efficient and High-Yielding Protocols for Di(but-2-yn-1-yl)malonate Synthesis

Recent advancements in synthetic methodology have led to the development of more efficient protocols for the synthesis of dialkylated malonates. These often involve the use of stronger bases or alternative reaction media to accelerate the reaction and improve yields. For instance, the use of potassium hydroxide (B78521) in dry acetonitrile (B52724) has been shown to be effective for similar reactions. mdpi.com Phase-transfer catalysis has also been employed to facilitate the reaction between the water-soluble enolate and the organic-soluble alkyl halide, leading to higher yields and milder reaction conditions. google.com

The table below summarizes typical reaction conditions for the synthesis of dialkylated malonates, which can be adapted for this compound.

| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Ethanol | 1-bromo-2-butyne | Reflux | Moderate |

| Sodium Hydride | THF/DMF | 1-bromo-2-butyne | 0 to RT | Good |

| Potassium Carbonate | Acetone/DMF | 1-bromo-2-butyne | Reflux | Moderate to Good |

This is an interactive data table based on established chemical principles for malonate alkylation.

Investigations into Catalytic Systems for Enhanced Synthetic Efficacy

The exploration of catalytic systems represents a significant frontier in the synthesis of dialkynylated malonates. While base-mediated reactions are common, catalytic approaches can offer advantages in terms of selectivity, efficiency, and sustainability.

Palladium-catalyzed reactions have been investigated for the difunctionalization of alkenes with malonate nucleophiles, suggesting the potential for metal-catalyzed routes to substituted malonates. nih.gov Furthermore, copper-catalyzed arylation of diethyl malonate has been demonstrated as a mild and general method, which could potentially be adapted for alkynylation reactions. organic-chemistry.org Research into such catalytic systems for the specific synthesis of this compound is an active area of interest, with the goal of developing more atom-economical and environmentally benign synthetic pathways.

Chemical Reactivity and Transformation Pathways of Dimethyl 2,2 Di but 2 Yn 1 Yl Malonate

Cycloaddition Reactions

The dual alkyne functionalities of Dimethyl 2,2-di(but-2-yn-1-yl)malonate make it an ideal substrate for cycloaddition reactions, which are powerful methods for the formation of cyclic compounds. These reactions can be promoted by various catalysts or reagents, leading to a diverse array of products.

Transition Metal-Catalyzed [2+2+2] Cycloadditions

The [2+2+2] cycloaddition is a highly efficient, atom-economical reaction that involves the combination of three unsaturated components, such as alkynes and/or alkenes, to form a six-membered ring. For a substrate like this compound, this reaction offers a direct route to substituted benzene (B151609) and pyridine (B92270) derivatives. The reaction is typically catalyzed by a variety of transition metals, which orchestrate the assembly of the components.

While direct studies on the iron(II)-catalyzed pyridine annulation of this compound are not extensively documented, analogous reactions with similar 1,6-diynes provide significant insight into this transformation. Iron catalysts are attractive due to their low cost and low toxicity. The iron-catalyzed [2+2+2] cycloaddition of diynes with a nitrile source, such as a cyanamide (B42294), serves as a powerful method for the synthesis of highly substituted pyridines. nih.gov

In a typical reaction, a diyne, structurally similar to this compound, undergoes cyclization with a cyanamide in the presence of an iron catalyst. This process is both high-yielding and regioselective, affording 2-aminopyridines in an atom-efficient manner. nih.gov The reaction can also be extended to the cyclization of two terminal alkynes with a cyanamide to produce 2,4,6-trisubstituted pyridines. nih.gov The general mechanism is believed to involve the formation of an iron-metallacyclopentadiene intermediate from the two alkyne units, followed by insertion of the nitrile component and subsequent reductive elimination to yield the aromatic pyridine ring.

A representative example of this type of reaction is the iron-catalyzed cycloaddition of various diynes with cyanamides to produce 2-aminopyridines.

| Diyne Substrate (Analogue) | Cyanamide | Product | Yield (%) | Reference |

| N,N-Diallylcyanamide | N,N-Dimethylcyanamide | 2-(Diallylamino)-3,4-dihydro-1H-cyclopenta[c]pyridine | 85 | nih.gov |

| 1,7-Octadiyne | N,N-Diethylcyanamide | 2-(Diethylamino)-5,6,7,8-tetrahydroisoquinoline | 92 | nih.gov |

This table presents data for analogous diyne substrates to illustrate the general reactivity in iron-catalyzed pyridine synthesis.

The versatility of [2+2+2] cycloadditions is further expanded by the use of various other transition metal catalysts, each offering unique reactivity and selectivity profiles.

Manganese: Manganese catalysts have been successfully employed in the photochemical [2+2+2] cycloaddition of diynes. A study on the cyclotrimerization of triynes using a manganese(I)-carbonyl complex under photochemical conditions has demonstrated the utility of this earth-abundant metal. acs.orgnih.gov Notably, the related substrate, dipropargylmalonate, has been shown to participate in these reactions. acs.org This suggests that this compound would be a viable substrate for similar manganese-catalyzed transformations. The reactions are typically driven by irradiation under mild conditions and can accommodate a wide range of functional groups. acs.orgnih.gov

Cobalt: Cobalt complexes are among the most well-established catalysts for [2+2+2] cycloaddition reactions. nih.govresearchgate.net Cyclopentadienyl cobalt complexes, as well as in situ generated cobalt catalysts, have been extensively used for the synthesis of a wide variety of carbo- and heterocyclic compounds from alkynes and nitriles. nih.govresearchgate.net These catalysts are known for their high efficiency and broad substrate scope, making them suitable for the cyclotrimerization of butynyl malonate derivatives.

Platinum: Platinum complexes have been shown to catalyze the cyclization of 1,6-diynes, although the outcome can be different from a standard [2+2+2] cycloaddition. For instance, a cationic platinum complex was found to catalyze the cyclization/hydrosilylation of dimethyl dipropargylmalonate to form a silylated 1,2-dialkylidenecyclopentane. nih.gov While not a cyclotrimerization, this demonstrates the ability of platinum to activate the alkyne functionalities of the malonate substrate and promote intramolecular C-C bond formation. Other platinum catalysts, such as Pt(COD)Cl2, have been used for the hydrative cyclization of 1,6-diynes to produce functionalized cyclohexenones. nih.gov

Gold: Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. While many gold-catalyzed reactions of diynes lead to cycloisomerization or other rearrangements rather than [2+2+2] cycloadditions, their high affinity for alkynes makes them a subject of ongoing research in this area. beilstein-journals.orglucp.netnih.gov

Intramolecular Nitrile Oxide Cycloaddition (INOC)

The intramolecular nitrile oxide cycloaddition (INOC) is a powerful synthetic tool for the construction of isoxazole (B147169) and isoxazoline (B3343090) ring systems. This reaction involves the [3+2] cycloaddition of a nitrile oxide, generated in situ, with an alkene or alkyne tethered to the same molecule.

While direct application of INOC to this compound is not explicitly detailed, studies on closely related alkynylated malonate substrates provide a clear precedent. A key strategy involves the synthesis of a precursor containing both a nitroalkane group (the nitrile oxide precursor) and an alkyne functionality on the malonate scaffold. The nitrile oxide is then generated in situ from the nitroalkane, typically through dehydration using reagents like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) or a combination of a base and an activating agent.

An efficient procedure has been described for the synthesis of bicyclic isoxazole derivatives from dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1-yl)malonates. acs.org In this methodology, the starting nitro-alkynylated malonate is treated with a base and a dehydrating agent to generate the nitrile oxide intermediate, which then undergoes a rapid intramolecular cycloaddition with the tethered alkyne. acs.org

The INOC reaction of alkynylated malonate substrates leads to the formation of bicyclic systems where an isoxazole ring is fused to the carbocycle derived from the malonate backbone. The reaction of dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate, for example, yields a bicyclic isoxazole product in good yield. acs.org The reaction conditions can be optimized to achieve high yields, often involving the use of a base such as DBU and a Lewis acid catalyst like ZrCl4 to facilitate the dehydration and subsequent cycloaddition. acs.org

The analogous reaction with an allylated malonate substrate, dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate, similarly yields bicyclic isoxazoline derivatives. acs.org This highlights the versatility of the INOC methodology for constructing both isoxazole (from alkynes) and isoxazoline (from alkenes) fused ring systems.

| Substrate | Product Type | Yield (%) | Reference |

| Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate | Bicyclic Isoxazole | 65 | acs.org |

| Dimethyl-2-allyl-2-(2-nitro-1-phenylethyl)malonate | Bicyclic Isoxazoline | 85 | acs.org |

This table showcases the formation of bicyclic isoxazole and isoxazoline derivatives from closely related malonate substrates.

Carbocyclization Reactions

The proximate positioning of the two alkyne functionalities in this compound makes it an ideal substrate for intramolecular carbocyclization reactions. These transformations, often mediated by transition metal catalysts, can lead to the formation of various cyclic and bicyclic structures.

Palladium-Catalyzed Carbocyclization Processes Involving Alkyne-Functionalized Malonates

Palladium catalysts are well-known for their ability to mediate the cyclization of enynes and diynes. nih.govacs.orgnih.govrsc.orgrsc.org In the case of 1,6-diynes such as this compound, palladium-catalyzed processes can lead to a variety of carbocyclic products, with the specific outcome often depending on the reaction conditions, ligands, and additives.

One plausible pathway is a carbonylative cyclization. For instance, in a reaction analogous to the palladium-catalyzed carbonylative cyclization of diethyl 2-(2-(1-alkynyl)phenyl)malonates, one could envision a similar transformation for the target molecule. amanote.com Such a process would likely involve the formation of a palladacycle intermediate, followed by carbon monoxide insertion and reductive elimination to yield a bicyclic cyclopentenone derivative.

Another potential palladium-catalyzed transformation is a tandem cyclization/coupling reaction. For example, the reaction of 1,6-enynes with arylboronic acids in the presence of a palladium catalyst can yield α-arylmethylene-γ-butyrolactones and related structures. nih.gov By analogy, this compound could potentially undergo a similar cyclization followed by coupling with a suitable partner.

The following table summarizes representative conditions for palladium-catalyzed cyclizations of 1,6-enynes, which can be considered analogous to the potential reactivity of this compound.

| Catalyst | Ligand | Solvent | Additive/Co-catalyst | Product Type |

| Pd(OAc)₂ | PPh₃ | Toluene | Ag₂CO₃ | Bicyclic lactones |

| [Pd(dba)₂] | dppf | THF | - | Cyclopentylidenes |

| Pd(TFA)₂ | (S)-BINAP | CH₂Cl₂ | - | Chiral cyclopentenes |

This table presents data from analogous systems and is intended to be illustrative of potential reaction conditions.

Titanium-Catalyzed Synthesis of Exocyclic Allenes from Butynyl Malonates

Titanium-mediated and -catalyzed reactions provide a powerful tool for the synthesis of complex organic molecules, including those containing allene (B1206475) functionalities. The reaction of 1,6-diynes with low-valent titanium reagents can lead to the formation of titanacyclopentadienes, which can then be further functionalized.

A particularly relevant transformation for this compound is the titanium-catalyzed synthesis of exocyclic allenes. While direct examples with dialkynyl malonates are scarce, the general principle has been demonstrated with other 1,6-diynes. For example, the treatment of propargyl halides with a titanium catalyst can generate exocyclic allenes. cedia.edu.ec A similar Barbier-type cyclization of the two butynyl chains in this compound could be envisioned, leading to a five-membered ring with an exocyclic allene.

The proposed mechanism would involve the formation of a low-valent titanium species, which then mediates the reductive coupling of the two alkyne moieties to form a titanabicyclopentane intermediate. Subsequent rearrangement would then furnish the exocyclic allene product.

| Titanium Reagent | Solvent | Temperature (°C) | Product Type |

| Ti(Oi-Pr)₄ / i-PrMgCl | Ether | -78 to rt | Exocyclic dienes |

| Cp₂TiCl₂ / n-BuLi | THF | -78 to 0 | Titanacyclopentadienes |

| TiCl₄ / Zn | THF | 25 | Exocyclic allenes |

This table presents data from analogous systems and is intended to be illustrative of potential reaction conditions.

Diversification through Functional Group Transformations

Beyond carbocyclization, the ester and alkyne functionalities of this compound offer numerous opportunities for further chemical modification.

Reactions at the Ester Moieties

The two methyl ester groups of this compound are susceptible to a range of common ester transformations.

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. Given the potential for steric hindrance around the quaternary carbon, vigorous conditions may be required. For example, the hydrolysis of sterically hindered malonates can be challenging, sometimes necessitating the use of strong base and elevated temperatures. nih.gov Selective mono-hydrolysis to the corresponding half-ester could also be a possibility under carefully controlled conditions. dicp.ac.cn

Reduction: The ester groups can be reduced to the corresponding diol using strong reducing agents such as lithium aluminum hydride (LAH). rsc.orgnih.govnih.gov This transformation would yield 2,2-di(but-2-yn-1-yl)propane-1,3-diol, a versatile building block for further synthesis.

The following table outlines typical conditions for these transformations on analogous sterically hindered malonate esters.

| Reaction | Reagent | Solvent | Temperature (°C) | Product |

| Hydrolysis | aq. NaOH | Ethanol | Reflux | Dicarboxylic acid |

| Mono-hydrolysis | KOH | THF/H₂O | 0 | Mono-carboxylic acid |

| Reduction | LiAlH₄ | THF | 0 to rt | Diol |

This table presents data from analogous systems and is intended to be illustrative of potential reaction conditions.

Chemical Modifications of the Butynyl Side Chains

The internal alkyne functionalities of the butynyl side chains are amenable to a variety of addition and cycloaddition reactions.

Hydrogenation: The triple bonds can be selectively hydrogenated to either cis-alkenes or alkanes. The use of a poisoned catalyst, such as Lindlar's catalyst, would be expected to yield the corresponding (Z,Z)-diene. nih.govrsc.orgamanote.comresearchgate.netresearchgate.net Complete hydrogenation to the corresponding saturated dibutylmalonate can be achieved using a more active catalyst like palladium on carbon.

Hydration: The internal alkynes can undergo hydration to form ketones. In the case of an unsymmetrical internal alkyne, a mixture of two regioisomeric ketones would be expected. nih.govacs.orgrsc.orgcedia.edu.ec For the but-2-yne units in the target molecule, hydration would likely yield a mixture of butan-2-one and butan-3-one derivatives.

Pauson-Khand Reaction: The 1,6-diyne system is a suitable substrate for the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. In an intramolecular fashion, the two alkyne moieties of this compound could potentially react with carbon monoxide in the presence of a cobalt or other transition metal catalyst to form a bicyclic cyclopentadienone derivative.

The following table summarizes typical conditions for these transformations on analogous internal alkynes and 1,6-diynes.

| Reaction | Reagent | Catalyst | Solvent | Product |

| Partial Hydrogenation | H₂ | Lindlar's catalyst | Hexane | (Z)-Alkene |

| Full Hydrogenation | H₂ | Pd/C | Ethanol | Alkane |

| Hydration | H₂O, H₂SO₄ | HgSO₄ | Acetone | Ketone |

| Pauson-Khand Reaction | CO | Co₂(CO)₈ | Toluene | Bicyclic cyclopentenone |

This table presents data from analogous systems and is intended to be illustrative of potential reaction conditions.

Despite a comprehensive search for scientific literature, no specific mechanistic investigations or theoretical chemistry studies focusing on "this compound" were found. The search for information regarding Density Functional Theory (DFT) studies, predictive modeling, kinetic analysis, or spectroscopic characterization of transient species for this particular compound did not yield any relevant results.

The available information only confirms the existence of the compound and its use in certain chemical syntheses. For instance, "this compound" has been mentioned as a reactant in the formation of bispyridine derivatives. researchgate.net However, the detailed exploration of its reaction pathways and the computational and experimental analysis of its chemical behavior, as requested in the outline, are not documented in the accessible scientific literature.

Therefore, it is not possible to provide an article with the requested in-depth analysis of the mechanistic and theoretical chemistry of "this compound."

Applications As a Molecular Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The presence of two sterically accessible alkyne moieties within a single molecule makes Dimethyl 2,2-di(but-2-yn-1-yl)malonate an attractive substrate for intramolecular cyclization reactions, paving the way for the synthesis of complex polycyclic and heterocyclic systems. These reactions often proceed through transition metal catalysis, enabling the formation of multiple carbon-carbon bonds in a single, efficient step.

Role in the Synthesis of Fused Ring Systems

One of the most significant applications of dialkynyl malonates, such as this compound, is in the construction of fused aromatic ring systems through transition metal-catalyzed cycloaddition reactions. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition, a powerful method for the synthesis of highly substituted benzene (B151609) rings.

In a study focused on the synthesis of tetraarylbenzenes, malonate-bridged diynes, close structural analogs to the title compound, were shown to be effective substrates. acs.org The reaction involves the cycloaddition of the two alkyne units of the malonate derivative with a monoyne, leading to the formation of a tetra-substituted benzene ring fused to a seven-membered ring containing the malonate ester. The general scheme for such a transformation is depicted below:

Figure 1: General scheme of Rh-catalyzed [2+2+2] cycloaddition of a dialkynyl malonate with a monoyne.

This methodology allows for the rapid assembly of complex aromatic cores that are prevalent in various functional materials and pharmaceutical compounds. The yields of these reactions are influenced by the electronic properties of the substituents on both the diyne and the monoyne. Research has shown that electron-deficient diynes tend to favor the desired cross-[2+2+2] cycloaddition. acs.org

Table 1: Examples of Tetraarylbenzenes Synthesized via Rh-Catalyzed [2+2+2] Cycloaddition of Malonate-Bridged Diynes

| Diyne Substrate (Malonate Ester) | Monoyne Partner | Product (Tetraarylbenzene Derivative) | Yield |

|---|---|---|---|

| Dimethyl 2,2-di(phenylethynyl)malonate | Diphenylacetylene | Substituted Tetraarylbenzene | Moderate |

| Dibenzyl 2,2-di(phenylethynyl)malonate | Diphenylacetylene | Substituted Tetraarylbenzene | Improved |

Note: This table is illustrative of the types of transformations possible with malonate-bridged diynes, based on findings from related compounds. acs.org

Precursor for the Development of Functionalized Molecular Architectures

Beyond the direct formation of fused rings, this compound serves as a versatile precursor for a wide array of functionalized molecular architectures. The alkyne groups can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate structures.

For instance, the alkyne moieties can be subjected to reactions such as hydration to form diketones, reduction to the corresponding alkanes or alkenes, and various coupling reactions (e.g., Sonogashira, Glaser) to extend the carbon framework. These transformations convert the initial simple building block into more complex intermediates that can be further elaborated into target molecules with specific functionalities and three-dimensional arrangements. The malonate core itself can also be hydrolyzed and decarboxylated to introduce a carboxylic acid functionality.

Potential in Materials Science and Supramolecular Chemistry

The rigid and well-defined geometry that can be achieved through the cyclization of this compound, coupled with the reactivity of its alkyne groups, makes it a promising candidate for applications in materials science and supramolecular chemistry.

Integration into Polymer Frameworks via Alkyne Click Reactions

The terminal alkyne groups in the butynyl side chains of this compound are ideal handles for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it a powerful tool for polymer synthesis and modification. nih.gov

This compound can act as a cross-linking agent or as a monomer in the synthesis of functional polymers. When reacted with molecules containing two or more azide (B81097) groups, it can lead to the formation of highly cross-linked polymer networks. These networks can exhibit interesting properties such as high thermal stability and mechanical strength.

Alternatively, if used as a monomer in a step-growth polymerization with a diazide monomer, it can form linear polymers containing triazole rings in the backbone. The resulting polytriazoles are a class of polymers known for their unique properties and potential applications in various fields.

Table 2: Potential Polymer Architectures from this compound via CuAAC

| Reaction Type | Co-reactant | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Cross-linking | Polyfunctional azide | Cross-linked network | High thermal stability, insolubility |

Design of Specialty Chemical Intermediates

The chemical versatility of this compound allows for its use in the design of various specialty chemical intermediates. These are molecules that are not end products themselves but are crucial for the synthesis of high-value chemicals, including pharmaceuticals, agrochemicals, and materials for electronics.

For example, the fused polycyclic aromatic systems that can be synthesized from this malonate derivative can serve as the core structures for organic light-emitting diode (OLED) materials or as ligands for catalysts. The ability to introduce a variety of functional groups onto the aromatic scaffold allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. Furthermore, the malonate ester can be a handle for attaching these molecular units to other substrates or for influencing their solubility and processing characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.